molecular formula C15H20O3 B157551 Carabrone CAS No. 1748-81-8

Carabrone

Cat. No.: B157551
CAS No.: 1748-81-8
M. Wt: 248.32 g/mol
InChI Key: AGIQIKMGJVLKMA-NLRWUALESA-N
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Biochemical Analysis

Biochemical Properties

Carabrone has a significant effect on mitochondrial respiratory chain complexes III, I + III and II + III in both a dose‐ and time‐dependent manner . The influence of this compound on mitochondria in G. graminis mycelia was determined, and the activity of complexes I‐V, citrate synthase, and respiratory chain complexes I+III and II+III was evaluated .

Cellular Effects

This compound treatment influences the activity of mitochondrial respiratory chain complexes III, I+III, and II+III in G. graminis in a dose‐ and time‐dependent manner . A marked decrease (c. 50% compared to the control) in mitochondrial respiratory chain complex III activity was observed following treatment with this compound .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with mitochondrial respiratory chain complexes. It has been shown that mitochondrial respiratory chain complex III in G. graminis is highly sensitive to this compound and is a potential target of this botanical fungicidal agent .

Temporal Effects in Laboratory Settings

The effects of this compound on mitochondrial respiratory chain complexes change over time in a dose- and time-dependent manner

Dosage Effects in Animal Models

graminis were dose-dependent .

Metabolic Pathways

This compound interacts with the mitochondrial respiratory chain, specifically with complexes III, I+III, and II+III

Subcellular Localization

This compound’s effects on the mitochondrial respiratory chain suggest that it localizes to the mitochondria within cells

Preparation Methods

Synthetic Routes and Reaction Conditions: Carabrone can be synthesized through various chemical reactions. One common method involves the reaction of 2,4-dinitrophenyl hydrazine with this compound in the presence of hydrogen chloride to form derivatives . Another method includes the reaction of benzhydrazide or semicarbazide with this compound to yield different derivatives .

Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources such as Carpesium abrotanoides. The extraction process includes solvent extraction followed by purification steps to isolate the pure compound .

Chemical Reactions Analysis

Types of Reactions: Carabrone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various this compound derivatives with enhanced antifungal and antibacterial activities .

Scientific Research Applications

Carabrone has a wide range of scientific research applications:

Comparison with Similar Compounds

Carabrone is unique due to its specific structure and biological activities. Similar compounds include other sesquiterpene lactones such as:

Biological Activity

Carabrone, a bicyclic monoterpene derived from various plant species, particularly Carpesium abrotanoides and Carpesium cernuum, has garnered attention for its diverse biological activities. This article delves into the compound's antifungal, antibacterial, and anticancer properties, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the molecular formula C15H20OC_{15}H_{20}O, featuring a bicyclic skeleton with a cyclopropane ring fused to a benzofuran ring. It contains functional groups such as a ketone and a methyl group, which are believed to contribute to its biological activity .

Antifungal Activity

This compound exhibits significant antifungal properties, particularly against plant pathogens. Research has shown that it effectively inhibits the growth of fungi such as Botrytis cinerea and Gaeumannomyces graminis.

In Vitro Antifungal Efficacy

The antifungal activity of this compound and its derivatives has been quantified using IC50 values, which indicate the concentration needed to inhibit fungal growth by 50%. The following table summarizes the IC50 values for this compound against various fungal strains:

Fungal StrainIC50 (µg/mL)
Botrytis cinerea1.27 - 27.33
Gaeumannomyces graminis0.77 - 15.23

Studies indicate that this compound's antifungal mechanism may involve disrupting mitochondrial function in fungi, particularly affecting respiratory chain complexes .

Antibacterial Activity

This compound also demonstrates antibacterial properties. It is reported to disrupt bacterial cell membranes, leading to cell death. The exact mechanisms remain under investigation but may involve interference with metabolic processes within bacterial cells .

Anticancer Activity

Recent studies highlight this compound's potential as an anticancer agent, particularly against pancreatic cancer cells (SW1990). Research findings suggest that this compound inhibits cell proliferation and migration through mechanisms involving ferroptosis and the Hippo signaling pathway.

Case Study: SW1990 Cells

In vitro experiments showed that this compound significantly reduced colony formation in SW1990 pancreatic cancer cells:

  • Colony Formation Rate : this compound treatment decreased the colony formation rate by approximately sevenfold compared to control groups.
  • Mechanistic Insights : Proteomic analysis revealed alterations in proteins related to cell cycle regulation and apoptosis, indicating multiple pathways through which this compound exerts its effects .

The biological activity of this compound can be attributed to several mechanisms:

  • Mitochondrial Disruption : this compound affects mitochondrial respiratory chain complexes, particularly complex III, leading to decreased ATP production in fungi .
  • Cell Cycle Arrest : In cancer cells, this compound induces cell cycle arrest and promotes ferroptosis, a form of regulated cell death associated with oxidative stress .
  • Membrane Integrity Disruption : The compound's lipophilic nature allows it to integrate into cellular membranes, disrupting their integrity and function in both bacterial and fungal cells.

Properties

IUPAC Name

(3aR,4aS,5S,5aR,6aR)-5a-methyl-3-methylidene-5-(3-oxobutyl)-3a,4,4a,5,6,6a-hexahydrocyclopropa[f][1]benzofuran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-8(16)4-5-11-12-6-10-9(2)14(17)18-13(10)7-15(11,12)3/h10-13H,2,4-7H2,1,3H3/t10-,11+,12+,13-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGIQIKMGJVLKMA-NLRWUALESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC1C2C1(CC3C(C2)C(=C)C(=O)O3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)CC[C@H]1[C@H]2[C@@]1(C[C@@H]3[C@H](C2)C(=C)C(=O)O3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90938585
Record name 5a-Methyl-3-methylidene-5-(3-oxobutyl)octahydro-2H-cyclopropa[f][1]benzofuran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90938585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1748-81-8
Record name 2H-Cyclopropa(f)benzofuran-2-one, octahydro-5a-methyl-3-methylene-5-(3-oxobutyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001748818
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5a-Methyl-3-methylidene-5-(3-oxobutyl)octahydro-2H-cyclopropa[f][1]benzofuran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90938585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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